3-(3-Fluorophenyl)-5-methoxybenzoic acid

Description

Chemical Structure and Properties

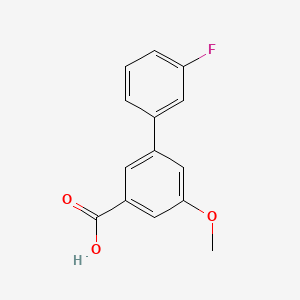

3-(3-Fluorophenyl)-5-methoxybenzoic acid (CAS: 1214324-49-8) is a fluorinated aromatic carboxylic acid derivative with the molecular formula C₁₄H₁₁FO₃ (molecular weight: 246.24 g/mol). The compound features a benzoic acid backbone substituted with a methoxy (-OCH₃) group at the 5-position and a 3-fluorophenyl moiety at the 3-position (Figure 1). This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science .

Synthesis

The synthesis of this compound involves coupling reactions, as exemplified in a patent procedure where 3-fluorophenyl groups are introduced via acid chloride intermediates. For instance, 2-fluoro-3-(3-fluorophenyl)-5-methoxybenzoic acid was synthesized using oxalyl chloride and DMF in dichloromethane, followed by purification under vacuum . Similar methodologies are applicable to the target compound, leveraging nucleophilic aromatic substitution or cross-coupling reactions to install fluorophenyl groups .

Properties

IUPAC Name |

3-(3-fluorophenyl)-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-13-7-10(5-11(8-13)14(16)17)9-3-2-4-12(15)6-9/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRXHGVZOOKSKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673391 | |

| Record name | 3'-Fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214324-49-8 | |

| Record name | 3'-Fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-5-methoxybenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of 3-(3-Fluorophenyl)-5-carboxybenzoic acid.

Reduction: Formation of 3-(3-Fluorophenyl)-5-methoxybenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluorophenyl)-5-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-5-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. The methoxy group can influence the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares 3-(3-Fluorophenyl)-5-methoxybenzoic acid with key analogues, focusing on substituent effects, molecular properties, and applications:

Key Research Findings

Electronic Effects :

- Fluorine substituents (e.g., in this compound) increase electron-withdrawing character, stabilizing the carboxylate anion and enhancing binding to biological targets like enzymes or receptors .

- The trifluoromethoxy group in 3-Fluoro-5-(trifluoromethoxy)benzoic acid further elevates electronegativity, improving resistance to oxidative degradation .

The hydroxylated analogue (3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid) may exhibit improved solubility and pharmacokinetics due to hydrogen-bonding interactions .

Synthetic Utility: Derivatives like 3-(Difluoromethyl)-5-methoxybenzoic acid are used in peptide mimetics and prodrug design, leveraging their enhanced lipophilicity for blood-brain barrier penetration . Chlorinated analogues (e.g., 2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid) serve as intermediates in herbicide development due to their stability and halogen-mediated reactivity .

Biological Activity

3-(3-Fluorophenyl)-5-methoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom on the phenyl ring and a methoxy group attached to the benzoic acid moiety. This unique structure influences its physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity due to its electronegative nature, while the methoxy group may improve solubility and stability in biological systems .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in treating inflammatory diseases. For instance, it has been shown to reduce levels of TNF-α and IL-6 in cell cultures.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In various cancer cell lines, including breast and colon cancer models, this compound demonstrated cytotoxic effects, leading to reduced cell viability and induced apoptosis. The mechanism appears to involve the activation of caspases and modulation of the cell cycle .

Case Studies

- Cell Line Studies : A study involving human foreskin fibroblasts showed that at concentrations of 5 μM, this compound significantly activated proteasomal activity without inducing cytotoxicity. This suggests potential for enhancing protein degradation pathways in aging-related conditions .

- Comparative Analysis : In a comparative study with other benzoic acid derivatives, this compound exhibited superior activation of cathepsins B and L, which are crucial for protein homeostasis. This highlights its potential as a modulator in therapeutic applications targeting proteostasis .

Data Summary

| Property | Value/Observation |

|---|---|

| Chemical Formula | C10H9F O3 |

| Molecular Weight | 196.18 g/mol |

| Anti-inflammatory Activity | Inhibition of TNF-α and IL-6 |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Proteasome Activation | Significant at 5 μM concentration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.